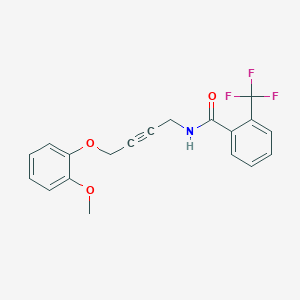
5-Bromo-4-methylfuran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-methylfuran-2-carbaldehyde is a chemical compound with the CAS Number: 1368361-17-4 . It has a molecular weight of 189.01 and is typically stored at -70 degrees . It is a versatile compound used in scientific research, with applications in drug synthesis, organic synthesis, and material science.
Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-4-methyl-2-furaldehyde . The InChI code is 1S/C6H5BrO2/c1-4-2-5 (3-8)9-6 (4)7/h2-3H,1H3 . This indicates that the compound has a furan ring with a bromine atom and a methyl group attached to it.Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 189.01 .Scientific Research Applications
Synthesis Applications
5-Bromo-4-methylfuran-2-carbaldehyde serves as a versatile precursor in the photochemical synthesis of various aryl-2-furyl derivatives. Irradiation of this compound, among others, in aromatic solutions has been shown to efficiently produce 3- and 5-aryl-2-furyl derivatives. This method offers an effective route for generating a range of furan-based compounds, including previously unknown 5-aryl-4-bromo-2-furyl derivatives, showcasing its utility in organic synthesis (Antonioletti et al., 1985).
Reactivity and Derivative Formation
Another significant application of this compound is in the preparation of heterocyclic 2-carbaldehydes and -2-[2H]carbaldehydes. Through Vilsmeier formylation, this compound is utilized to generate a series of substituted furan and thiophen carbaldehydes, underlining its importance in the construction of complex molecules with potential applications in medicinal chemistry and materials science (Chadwick et al., 1973).
Material Science and Crystallography
In material science, the structural and synthetic aspects of bromoindoles derived from marine sponges highlight the relevance of brominated furan compounds. The structural elucidation and synthesis of these compounds provide insight into the chemical diversity and potential bioactivity of marine natural products, illustrating the broader implications of furan derivatives in natural product synthesis and bioorganic chemistry (Rasmussen et al., 1993).
Advanced Functional Materials
The development of advanced functional materials also benefits from the use of this compound. Its involvement in the synthesis of complex molecules with specific electronic and structural properties, such as in the creation of indole derivatives through condensation reactions, underscores the compound's utility in crafting materials with tailored functionalities for applications in electronics, photonics, and as catalysts (Barakat et al., 2017).
Safety and Hazards
This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
It is known that furan derivatives can interact with various biological targets, potentially leading to a variety of physiological changes .
Action Environment
The action, efficacy, and stability of 5-Bromo-4-methylfuran-2-carbaldehyde can be influenced by various environmental factors . These may include pH, temperature, and the presence of other compounds or enzymes.
properties
IUPAC Name |
5-bromo-4-methylfuran-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c1-4-2-5(3-8)9-6(4)7/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBPTPZVRAXMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1368361-17-4 |
Source


|
| Record name | 5-bromo-4-methylfuran-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

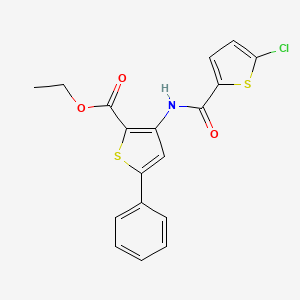
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2870035.png)
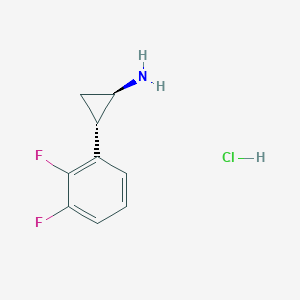
methanamine](/img/structure/B2870038.png)
![2-(4-Bromophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2870039.png)
![2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol](/img/structure/B2870040.png)
![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2870041.png)
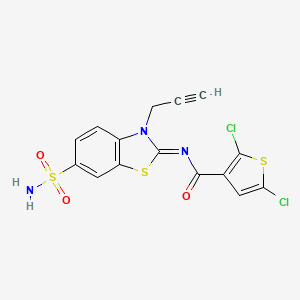
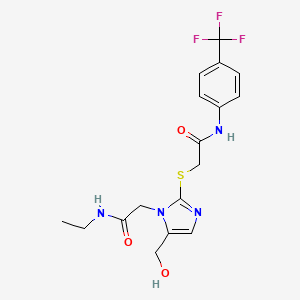

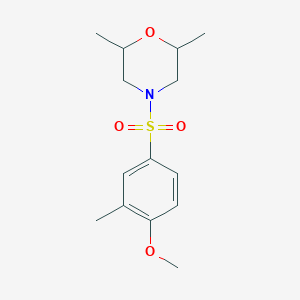
![N-Methyl-N-[2-oxo-2-[2-(2-phenylethyl)pyrrolidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2870048.png)

